Diphenyleneiodonium

NADPH Oxidase Isoform Selectivity Enzyme Inhibition

As the only validated inhibitor of all seven human NOX isoforms, Diphenyleneiodonium (DPI) is irreplaceable for establishing baseline NOX dependency in novel pathways before isoform-selective studies. Its dual inhibition of NOS (IC50 50-150 nM) makes it uniquely suited for interrogating ROS-RNS crosstalk, while its selective GPR3 agonism (EC50 1 µM) offers a distinct, off-target free application. Choose DPI as the benchmark standard in DUOX2 inhibitor campaigns.

Molecular Formula C12H8I+
Molecular Weight 279.10 g/mol
CAS No. 244-54-2
Cat. No. B1195379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyleneiodonium
CAS244-54-2
Synonymsdiphenylene iodonium
diphenyleneiodium chloride
diphenyleneiodonium
diphenyleneiodonium chloride
diphenyleneiodonium sulfate (2:1)
diphenyleneiodonium sulfate (2:1), 125I-labeled
diphenyleneiodonium, 131I-labeled
Molecular FormulaC12H8I+
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3[I+]2
InChIInChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1
InChIKeyQFXKXRXFBRLLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyleneiodonium Chloride (CAS 244-54-2): A Broad-Spectrum Flavoprotein Inhibitor for ROS and NOX Research


Diphenyleneiodonium (DPI), primarily as the chloride salt (CAS 244-54-2), is a cationic, heterocyclic iodonium compound . It functions as a potent, irreversible inhibitor of a wide array of flavin-dependent enzymes, including NADPH oxidases (NOX), nitric oxide synthases (NOS), and NADPH cytochrome P450 oxidoreductase . DPI's mechanism involves a radical-based covalent modification of reduced flavin cofactors, making it a cornerstone tool for investigating reactive oxygen species (ROS) signaling and oxidative stress pathways in both cellular and in vivo models [1]. Its well-characterized, broad inhibitory profile distinguishes it as a fundamental, non-selective inhibitor for early-stage pathway validation and mechanistic studies.

The Diphenyleneiodonium (DPI) Selectivity Gap: Why Apocynin, Ebselen, or VAS2870 Cannot Substitute


Generic substitution among NOX inhibitors is highly problematic due to fundamental differences in their selectivity profiles, mechanisms, and potencies. While compounds like apocynin, ebselen, and VAS2870 are also classified as NOX inhibitors, their activity is often isoform-selective, mechanistically distinct (e.g., antioxidant versus direct inhibition), or simply weaker [1]. DPI is unique in its ability to inhibit all seven human NOX isoforms, making it the only validated tool for experiments requiring complete NOX blockade [2]. This broad, non-selective inhibition contrasts sharply with newer, more targeted inhibitors and underscores why DPI remains irreplaceable for establishing a baseline of NOX-dependent effects. The following quantitative evidence details DPI's specific, comparator-defined performance metrics that dictate its irreplaceable role in research.

Quantitative Differentiation of Diphenyleneiodonium (DPI) Chloride vs. Next-Generation NOX Inhibitors


DPI Provides Pan-NOX Inhibition vs. Isoform-Selective or Inactive Comparators

DPI is the only compound among a panel of six well-known inhibitors to demonstrate consistent, dose-dependent inhibition across all seven human NOX isoforms (NOX1-5, DUOX1-2) [1]. In contrast, apocynin, diapocynin, ebselen, GKT136901, and VAS2870 exhibited isoform-selective or no activity in standardized cellular and membrane assays [1]. For instance, VAS2870, often described as a 'selective' inhibitor, showed no activity against NOX5 or DUOX isoforms [1].

NADPH Oxidase Isoform Selectivity Enzyme Inhibition

DPI Exhibits >10-Fold Superior Potency Over Optimized Iodonium Analogs Against DUOX2

DPI remains the most potent reference compound for inhibiting Dual Oxidase 2 (DUOX2), a key NOX family member. In a study comparing DPI to 36 newly synthesized analogs, DPI and a select few analogs demonstrated nanomolar potency [1]. However, even the most optimized nitro-functionalized analogs, NSCs 737392 and 734428, were over 10-fold less potent (IC50 ≈ 200-400 nM) than the DPI parent scaffold in ROS production assays on DUOX2-overexpressing cells [1].

Dual Oxidase 2 DUOX2 Structure-Activity Relationship

DPI Demonstrates Superior Potency for NOS Inhibition Compared to Apocynin and Ebselen

DPI is a highly potent, irreversible inhibitor of nitric oxide synthases (NOS) with IC50 values reported in the range of 50-150 nM for macrophage and endothelial NOS [1]. This potency is a hallmark of the iodonium class . In contrast, apocynin and ebselen, two other compounds also used as NOX inhibitors, were found to have no effect on NOS activity in head-to-head assays [2].

Nitric Oxide Synthase NOS Inhibition Potency Comparison

DPI Analogues Improve Solubility but Fail to Match Parent Compound's Potency Spectrum

The primary limitation of DPI is its poor aqueous solubility and stability, which has driven the synthesis of numerous analogues with improved physicochemical properties [1]. While these next-generation iodonium compounds, such as those with nitro functional groups (NSCs 737392, 734428), can exhibit improved solubility and a >10-fold selectivity window for DUOX2, they do so at the cost of overall potency compared to the parent DPI [1]. This trade-off underscores that DPI remains the superior choice for experiments where maximum target engagement and potent, albeit non-selective, flavoprotein inhibition is required.

Solubility Formulation Structure-Activity Relationship

DPI Is an Agonist for GPR3 with High Receptor Selectivity, a Property Absent in Standard NOX Inhibitors

Beyond its role as a flavoenzyme inhibitor, DPI is a functionally active agonist for the orphan G protein-coupled receptor GPR3 with an EC50 of 1 μM, and it exhibits high selectivity for GPR3 over the related receptors GPR6 and GPR12 . This is a unique, off-target activity not shared by other NOX inhibitors like apocynin, VAS2870, or ebselen, which have not been reported to possess this property.

GPR3 Orphan GPCR Agonist

Recommended Research Applications for Diphenyleneiodonium Chloride Based on Comparative Performance Data


Definitive Pan-NOX Inhibition Studies for Pathway Validation

Given its unique, demonstrated ability to inhibit all seven human NOX isoforms [1], DPI is the essential tool for establishing a baseline of NOX-dependent effects in a novel biological process. This is a critical first step before employing more selective (but isoform-limited) inhibitors like VAS2870 or GKT136901, which may yield false-negative results if the relevant NOX isoform is not targeted.

Simultaneous Investigation of NOX and NOS Crosstalk

DPI's potent inhibition of both NADPH oxidases and nitric oxide synthases (IC50 50-150 nM for NOS) [2] makes it uniquely suited for experiments where the interplay between ROS and reactive nitrogen species (RNS) is under investigation. Substituting DPI with alternatives like apocynin or ebselen would fail to block the NOS arm of the pathway, as these compounds are inactive against NOS [1].

Chemical Biology of Orphan GPCR GPR3

As a high-selectivity agonist for GPR3 (EC50 = 1 µM) over GPR6 and GPR12 , DPI serves as a well-characterized chemical probe for de-orphanizing this receptor's function. This application is entirely distinct from its use as a flavoenzyme inhibitor and is a property not shared by other common NOX inhibitors.

Benchmark for Novel DUOX2 Inhibitor Development

Due to its established, high-potency inhibition of DUOX2, DPI is the required benchmark control in medicinal chemistry campaigns developing next-generation, selective DUOX2 inhibitors [3]. The activity of any new chemical entity is measured against DPI's nanomolar potency to determine its efficacy and selectivity window.

Technical Documentation Hub

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